Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS: 871231-32-2) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 2-amino group, 4-chloro moiety, and a methyl ester at the 6-position. Its molecular formula is C₈H₆ClN₃O₂S, with a molecular weight of 243.67 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and allosteric modulators .
Properties
IUPAC Name |
methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZWSNOLWQLXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves the reaction of 2-amino-4-chlorothiophene-3-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Substituent Effects on Melting Points: The introduction of bulky groups (e.g., 4-chlorophenylamino in 14c) increases melting points (174–176°C) due to enhanced intermolecular interactions, whereas smaller substituents (e.g., methyl ester in the target compound) lack reported data . Hydrogen-bonding groups (e.g., 2-amino) likely improve solubility but may reduce crystallinity, as seen in the absence of melting point data for the target compound .
Key Observations:
- Amination Strategies: The target compound’s 2-amino group may arise from direct substitution of a chloro or nitro precursor under basic conditions, as seen in analogous syntheses .
- Esterification : Methyl/ethyl ester groups are introduced early in synthesis, as in 14c, where esterification precedes cyclization .
Biological Activity
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with notable biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₈H₆ClN₃O₂S
- Molecular Weight : 243.67 g/mol
- CAS Number : 871231-32-2
The primary mechanism through which this compound exerts its biological effects is through interaction with acetyl-CoA carboxylase , an enzyme critical in fatty acid biosynthesis. This interaction can potentially influence fatty acid metabolism, making it a target for studies related to metabolic diseases and cancer therapy.
Cytotoxicity and Antiproliferative Activity
Research has demonstrated that this compound exhibits significant cytotoxic and antiproliferative properties against various cancer cell lines. The following table summarizes findings from various studies regarding its activity:
Case Studies
-
Cytotoxic Activity Against MCF-7 and MDA-MB-231 :
A study reported that this compound demonstrated an IC50 value of 0.045 μM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects. In contrast, the compound showed significantly lower activity against normal BALB 3T3 cells, suggesting a favorable selectivity profile for cancer treatment . -
Antimicrobial Properties :
In addition to its anticancer properties, derivatives of thieno[2,3-d]pyrimidines have shown significant antimicrobial activity against various bacterial strains. For instance, certain compounds within this class exhibited notable antibacterial effects when tested in vitro, indicating potential applications in treating infections .
Research Applications
This compound is being investigated for several applications:
- Cancer Therapy : Its ability to inhibit key enzymes involved in cancer cell proliferation positions it as a candidate for further development in oncological therapies.
- Antimicrobial Development : Given its efficacy against microbial strains, it could serve as a basis for new antimicrobial agents.
- Metabolic Disorders : The modulation of fatty acid metabolism through acetyl-CoA carboxylase inhibition may offer therapeutic avenues for metabolic syndromes.
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (precursor 57 in ) with amines under elevated temperatures (e.g., 125°C for 2 hours). For example, substitution of the 4-chloro group with anilines in polar aprotic solvents like DMF yields derivatives with high purity after purification via solid-phase extraction (SCX-II columns) . Alternative routes include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups at specific positions .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : and NMR are used to confirm substitution patterns. For instance, the methyl ester group at position 6 appears as a singlet (~3.9 ppm in ), while aromatic protons in the thienopyrimidine ring resonate between 7.5–8.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space group) resolves bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Perform reactions in fume hoods or gloveboxes for toxic intermediates (e.g., chlorinated byproducts) .
- Dispose of waste via certified hazardous waste handlers to mitigate environmental risks .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer : Discrepancies in hydrogen-bonding motifs or lattice parameters can be addressed via graph set analysis (Etter’s formalism) to classify interaction patterns (e.g., rings). For example, highlights directional N–H···O bonds in thienopyrimidine derivatives, which form infinite chains or sheets. High-resolution data (≤1.0 Å) and refinement software (SHELXL) improve accuracy .
Q. What strategies optimize derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Position-Specific Modifications : Replace the 4-chloro group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects .
- Core Expansion : Fuse additional rings (e.g., pyridine, indole) via cyclocondensation to enhance π-stacking interactions .
- Bioisosteric Replacement : Substitute the methyl ester with carboxylic acid or amide groups to improve solubility or target affinity .
Q. How do reaction conditions influence purity and yield in scale-up syntheses?
- Methodological Answer :
- Temperature Control : Prolonged heating (>24 hours) at 125°C may degrade sensitive intermediates; microwave-assisted synthesis reduces reaction times .
- Purification : Gradient elution (e.g., 10–100% MeOH in CHCl) via flash chromatography removes unreacted amines. SCX-II columns effectively isolate protonated byproducts .
Q. What computational methods predict hydrogen-bonding networks in solid-state structures?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify proton donor/acceptor sites .
- Molecular Dynamics (MD) : Simulate packing motifs under varying temperatures/pressures to assess stability .
Q. How is biological activity correlated with structural features in related analogs?
- Methodological Answer :
- Enzyme Inhibition : Derivatives with bulky 4-position substituents (e.g., aryl sulfonamides) show enhanced kinase inhibition (IC < 100 nM) due to hydrophobic pocket interactions .
- SAR Trends : Methyl ester-to-acid hydrolysis (e.g., 58 → 59 in ) increases polarity, improving solubility but reducing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
